2-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione
Description
2-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and an isoindole dione moiety
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S2/c1-14-6-8-15(9-7-14)13-28-23-24-19-11-10-16(12-20(19)29-23)25-21(26)17-4-2-3-5-18(17)22(25)27/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGDXRUBZJTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole derivative with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Isoindole Dione Moiety: The final step involves the cyclization of the intermediate compound with phthalic anhydride under reflux conditions to form the isoindole dione moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives of the original compound
Substitution: Nitrated or halogenated benzothiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
2-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione can be compared with other benzothiazole derivatives and isoindole dione compounds. Similar compounds include:
- 2-[(4-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones
These compounds share structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to variations in their biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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